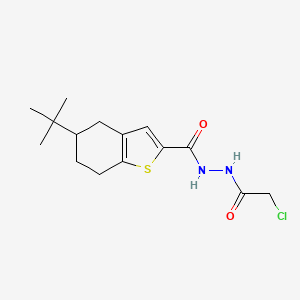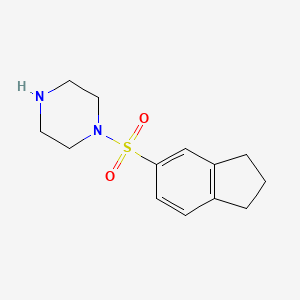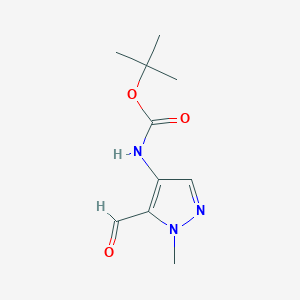
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol Hydrochloride
概要
説明
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride is a chemical compound with the CAS Number: 79906-89-1 . It has a molecular weight of 229.71 . The IUPAC name for this compound is 7-methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a melting point of 197-198 degrees Celsius . The physical form of this compound is not specified in the sources I found .作用機序
実験室実験の利点と制限
One advantage of using M-6-G in lab experiments is that it is a metabolite of morphine, which is a commonly used analgesic drug. This means that it is relevant to the study of pain and pain relief. However, one limitation of using M-6-G is that it is a highly potent and specific agonist of the mu-opioid receptor, which may limit its usefulness in studying other aspects of pain transmission.
将来の方向性
There are several potential future directions for the study of M-6-G. One area of interest is the development of new analgesic drugs that are based on the structure of M-6-G. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of M-6-G, which could lead to a better understanding of its therapeutic potential. Additionally, the study of the effects of M-6-G on different types of pain and in different animal models could lead to the development of more effective pain treatments.
科学的研究の応用
M-6-G has been the subject of numerous scientific studies, and it has been found to have potent analgesic effects. It is believed to be responsible for a significant portion of the pain relief associated with the use of morphine. M-6-G has been studied for its potential use in the treatment of pain, and it has been found to be effective in reducing pain in animal models.
Safety and Hazards
The compound has several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide guidance on how to handle and store the compound safely .
特性
IUPAC Name |
7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVNEZKNWRZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79906-89-1 | |
| Record name | 7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(Diphenylmethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387190.png)



![4-[(4-Methylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B3387207.png)
![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)

![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)

![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)

